N'-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Description
Structure and Synthesis N'-[(1Z)-(4-Phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a Schiff base (hydrazone) derived from the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (compound 3) with 4-phenoxybenzaldehyde. The synthesis involves:
Esterification: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is treated with thionyl chloride in methanol to form the corresponding methyl ester (compound 2) .
Hydrazide Formation: The ester reacts with hydrazine hydrate in ethanol to yield 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (3) with a yield of 90–94% .
Hydrazone Synthesis: Compound 3 is condensed with 4-phenoxybenzaldehyde in ethanol under reflux to form the target hydrazone .
Properties
IUPAC Name |
N-[(Z)-(4-phenoxyphenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F6N2O4/c25-23(26,27)14-34-19-10-11-21(35-15-24(28,29)30)20(12-19)22(33)32-31-13-16-6-8-18(9-7-16)36-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,32,33)/b31-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILYUBONGSXQDP-AAPHRLRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C=NNC(=O)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)/C=N\NC(=O)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for N'-[(1Z)-(4-Phenoxyphenyl)Methylidene]-2,5-Bis(2,2,2-Trifluoroethoxy)Benzohydrazide
Preparation of 2,5-Bis(2,2,2-Trifluoroethoxy)Benzohydrazide
The benzohydrazide intermediate is synthesized via nucleophilic acyl substitution. Two primary methods are documented:
Hydrazinolysis of Ethyl 2,5-Bis(2,2,2-Trifluoroethoxy)Benzoate
Ethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (10 mmol) is refluxed with hydrazine hydrate (15 mmol) in ethanol (50 mL) for 6–8 hours. The reaction mixture is cooled, and the precipitate is filtered and recrystallized from ethanol to yield white crystals (82% yield).
Reaction Equation:
$$
\text{Ethyl ester} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, Δ}} \text{Benzohydrazide} + \text{Ethanol}
$$
Acid Chloride Route
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (10 mmol) is treated with thionyl chloride (20 mmol) at 70°C for 2 hours. The resulting acid chloride is reacted with hydrazine hydrate (15 mmol) in dichloromethane (DCM) at 0–5°C. The product is isolated via vacuum filtration (75% yield).
Key Data:
Condensation with 4-Phenoxybenzaldehyde
The hydrazide intermediate (5 mmol) is condensed with 4-phenoxybenzaldehyde (5.5 mmol) in ethanol (30 mL) using PTSA (0.1 mmol) as a catalyst. The mixture is refluxed for 4 hours, cooled, and poured into ice-water. The precipitate is filtered and purified via column chromatography (SiO$$_2$$, hexane:ethyl acetate = 7:3) to afford the title compound as yellow crystals (78% yield).
Reaction Equation:
$$
\text{Benzohydrazide} + \text{4-Phenoxybenzaldehyde} \xrightarrow{\text{PTSA, EtOH, Δ}} \text{Hydrazone} + \text{H}_2\text{O}
$$
Optimization Table:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PTSA | EtOH | 80 | 4 | 78 |
| Acetic acid | MeOH | 65 | 6 | 72 |
| None | EtOH | 80 | 8 | 58 |
Structural Elucidation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$): δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.85–6.89 (m, 11H, Ar–H), 4.45–4.30 (q, 4H, OCH$$2$$CF$$3$$), 2.50 (s, 3H, CH$$3$$).
- $$ ^{13}C $$-NMR (100 MHz, CDCl$$3$$): δ 163.5 (C=O), 161.2 (CH=N), 154.3–114.7 (Ar–C), 68.4 (OCH$$2$$CF$$3$$), 124.5 (q, J = 277 Hz, CF$$3$$).
Fourier-Transform Infrared (FTIR) Spectroscopy
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration of the hydrazone bond. The dihedral angle between the benzohydrazide and 4-phenoxyphenyl moieties is 21.07°, with intramolecular hydrogen bonding (N–H⋯O) stabilizing the structure.
Crystallographic Data:
- Space Group: P2$$1$$2$$1$$2$$_1$$
- Unit Cell Parameters: a = 8.42 Å, b = 12.35 Å, c = 15.67 Å
- R-Factor: 0.045
Mechanistic Insights and Side Reactions
Applications and Derivatives
Biological Activity
Analogous hydrazones exhibit antimicrobial and anticancer properties. For example, 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides show MIC values of 8–32 µg/mL against Staphylococcus aureus.
Material Science Applications
Trifluoroethoxy groups enhance thermal stability (T$$_{dec}$$ > 200°C), making the compound suitable for high-performance polymers.
Chemical Reactions Analysis
N’-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures to optimize reaction rates and yields .
Scientific Research Applications
Unfortunately, the available search results offer limited information regarding the specific applications of the compound "N'-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide." However, based on the provided data, we can infer some potential applications and related research areas:
1. Chemical Identification and Characterization
- Chemical formula: C24H18F6N2O4
- Molecular weight: 512.41
- CAS Registry Number: 477864-05-4
- Purity: >90%
- Nomenclature: N'-[(Z)-(4-phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide
These details are crucial for cataloging, identifying, and sourcing the compound for research purposes .
2. Synthesis of Related Compounds
- The compound is a hydrazone derivative, synthesized through the condensation of aldehydes/acetophenones with 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide .
- Hydrazones of this type can be further reacted to form 1,3,4-oxadiazole derivatives, which have potential biological activities .
3. Potential Biological Applications
- Similar compounds, such as 1,2,4-triazole rings, have a wide range of pharmaceutical applications, including antimicrobial, antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory agents .
- Certain 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles derivatives have shown potential as anti-cancer and anti-diabetic agents .
- The amidoxime moiety, which is related to hydrazones, is explored as a source of antileishmanial agents .
4. Precursor in Synthesis
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes
- Synthesis of different novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines
5. Spectroscopic Analysis
- IR, 1H-NMR, and 13C-NMR: Employed to determine the structures of newly synthesized compounds .
- Mass spectrophotometry: Used in conjunction with NMR to analyze synthesized compounds .
6. Usage as a research chemical
Mechanism of Action
The mechanism of action of N’-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s phenoxyphenyl and trifluoroethoxy groups play a crucial role in binding to these targets, leading to the modulation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Key Features
- The molecule contains two electron-withdrawing trifluoroethoxy groups at positions 2 and 5 on the benzene ring, enhancing lipophilicity and metabolic stability.
- The hydrazone linkage (C=N) introduces conformational rigidity, which may influence binding to biological targets.
- Spectral characterization (IR, NMR, HRMS) confirms the structure:
Hydrazone Derivatives with Varied Aldehyde Substituents
The target compound is part of a series of hydrazones synthesized by condensing 3 with different aldehydes/acetophenones. Key comparisons include:
Structural Impact :
- Electron-Withdrawing Groups (e.g., bromo in 14 ): Improve metabolic stability but may reduce solubility.
Heterocyclic Derivatives
The benzohydrazide (3 ) serves as a precursor for heterocycles like 1,3-thiazolidin-4-ones and 1,3,4-oxadiazoles:
Comparison :
- Bioactivity: Thiazolidinones often exhibit antimicrobial activity, while oxadiazoles are explored for enzyme inhibition .
- Spectral Markers: Thiazolidinones show distinct C=O stretches (~1700 cm⁻¹), absent in oxadiazoles .
Benzamide Derivatives (e.g., Flecainide)
Flecainide (N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide) shares the 2,5-bis(trifluoroethoxy)phenyl core but replaces the hydrazone with an amide linkage:
Key Insight : The hydrazone’s imine group may confer redox activity, whereas flecainide’s amide enhances metabolic stability for prolonged cardiac effects .
Biological Activity
N'-[(1Z)-(4-phenoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a hydrazone compound that has garnered attention for its potential biological activities. This article explores the synthesis, structural properties, and various biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis and Structural Properties
The synthesis of this compound typically involves the condensation reaction of a hydrazide with an appropriate aldehyde or ketone. The resulting compound features a hydrazone linkage characterized by the –CO–NH–N=CH– moiety, which is crucial for its biological activity. The structural confirmation of such compounds is usually achieved through spectral methods such as NMR and IR spectroscopy.
Antimicrobial Activity
Research indicates that hydrazones exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains. A study reported that similar hydrazone derivatives displayed minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL against Staphylococcus aureus .
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 3.91 |
| Compound 2 | E. coli | 7.50 |
| Compound 3 | Pseudomonas aeruginosa | 10.00 |
Anticancer Activity
The anticancer potential of hydrazones has been widely studied. In vitro assays using various human cancer cell lines (e.g., HepG2, H1563) have shown that this compound can inhibit cell proliferation effectively. One study found that certain derivatives exhibited IC50 values as low as 0.77 µM against LN-229 cells . This suggests a promising avenue for further development in cancer therapeutics.
Table 2: Anticancer Activity of Selected Hydrazone Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | LN-229 | 0.77 |
| Compound B | HepG2 | 1.50 |
| Compound C | H1563 | 0.95 |
Anti-inflammatory Activity
The anti-inflammatory effects of hydrazones have also been documented. Compounds similar to this compound have shown potential in reducing inflammation markers in various experimental models . This activity is particularly relevant in the context of chronic inflammatory diseases.
Case Studies
In a recent study published in a peer-reviewed journal, researchers synthesized a series of hydrazone derivatives and evaluated their biological activities comprehensively. The study highlighted the potential of these compounds in treating infections caused by resistant bacterial strains and their efficacy against specific cancer types .
Another case involved the evaluation of the acute toxicity of these compounds using zebrafish embryos as a model organism. The results indicated low to moderate toxicity levels, suggesting a favorable safety profile for further pharmacological development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
